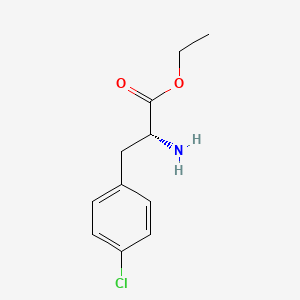
rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol is a chiral compound with significant interest in various fields of chemistry and biology. This compound features an azido group and a hydroxyl group attached to a tetrahydronaphthalene ring, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.
Métodos De Preparación
The synthesis of rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 1,2,3,4-tetrahydronaphthalene.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions, often using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The azido group can participate in substitution reactions, forming various derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include mild to moderate temperatures and solvents like dichloromethane (DCM) or ethanol.
Aplicaciones Científicas De Investigación
rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in bioconjugation reactions, where the azido group reacts with alkynes in click chemistry to label biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol depends on its specific application. In bioconjugation, the azido group undergoes a cycloaddition reaction with alkynes, forming stable triazole linkages. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules.
Comparación Con Compuestos Similares
rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol can be compared with similar compounds such as:
rac-(1R,2R)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid: Another chiral compound with different functional groups, used in various synthetic applications.
rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol hydrochloride: A compound with an amino group, used in medicinal chemistry.
rac-(1R,2R)-2-(oxolan-2-yl)cyclopropan-1-amine; oxalic acid: A compound with a cyclopropane ring, used in research and development.
The uniqueness of this compound lies in its combination of an azido group and a hydroxyl group on a tetrahydronaphthalene ring, providing distinct reactivity and applications.
Propiedades
Fórmula molecular |
C10H11N3O |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H11N3O/c11-13-12-10-8-4-2-1-3-7(8)5-6-9(10)14/h1-4,9-10,14H,5-6H2/t9-,10-/m1/s1 |
Clave InChI |
RZCKAELSUMZHGZ-NXEZZACHSA-N |
SMILES isomérico |
C1CC2=CC=CC=C2[C@H]([C@@H]1O)N=[N+]=[N-] |
SMILES canónico |
C1CC2=CC=CC=C2C(C1O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13501110.png)
![Ethyl 3-{[(3-bromophenyl)methyl]amino}propanoate](/img/structure/B13501117.png)



![4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B13501145.png)




![2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13501194.png)


